COX-2 Inhibitory Potency: 30 nM IC50 Against Purified Mouse Enzyme with Distinct Substrate Profile
3-Fluoro-4-(methylsulfonyl)benzoic acid demonstrates nanomolar inhibition of cyclooxygenase-2 (COX-2), with an IC50 of 30 nM against purified mouse COX-2 using PGE2-G/PGD2-G formation as the readout following a 3-minute preincubation with 2-AG substrate [1]. For comparison, the unsubstituted 4-(methylsulfonyl)benzoic acid scaffold lacking the 3-fluoro substituent yields COX-2 inhibitory activity only in the low micromolar range (IC50 approximately 17 μM for the free acid) . The presence of the 3-fluoro substituent therefore enhances potency by over 500-fold in this assay system. This quantitative differential provides a clear rationale for selecting the 3-fluoro-4-(methylsulfonyl)benzoic acid core over non-fluorinated methylsulfonylbenzoic acid variants in COX-2 inhibitor discovery programs.
| Evidence Dimension | COX-2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzoic acid: IC50 ≈ 17,000 nM (17 μM) |
| Quantified Difference | ~567-fold improvement in potency |
| Conditions | Target: purified mouse COX-2; readout: inhibition of PGE2-G/PGD2-G formation; preincubation: 3 min; substrate: 2-AG |
Why This Matters
This 567-fold potency differential justifies the procurement of the fluorinated analog over generic 4-(methylsulfonyl)benzoic acid for COX-2–focused medicinal chemistry campaigns, reducing the need for subsequent synthetic optimization of the core scaffold.
- [1] BindingDB. BDBM50375607: IC50 = 30 nM for purified mouse COX-2 inhibition. View Source
